Phenol, 2-(1-methoxy-5-hexenyl)-
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Overview
Description
Phenol, 2-(1-methoxy-5-hexenyl)- is an organic compound with the molecular formula C13H18O2 It is a derivative of phenol, characterized by the presence of a methoxy group and a hexenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1-methoxy-5-hexenyl)- can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of Phenol, 2-(1-methoxy-5-hexenyl)- typically involves the use of advanced organic synthesis techniques. The process may include the use of boron reagents and palladium catalysts to facilitate the coupling reactions necessary for the formation of the desired compound .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(1-methoxy-5-hexenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted phenols .
Scientific Research Applications
Phenol, 2-(1-methoxy-5-hexenyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 2-(1-methoxy-5-hexenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, and signal transduction pathways. These interactions can lead to various biological responses, such as inhibition of microbial growth or reduction of oxidative stress .
Comparison with Similar Compounds
Phenol, 2-(1-methoxy-5-hexenyl)- can be compared with other similar compounds, such as:
Phenol, 2-methoxy-5-(1-propenyl)-: This compound has a similar structure but differs in the length and saturation of the side chain.
Phenol, 2-methoxy-: This compound lacks the hexenyl side chain and has different chemical properties and applications.
The uniqueness of Phenol, 2-(1-methoxy-5-hexenyl)- lies in its specific side chain, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
500780-08-5 |
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Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-(1-methoxyhex-5-enyl)phenol |
InChI |
InChI=1S/C13H18O2/c1-3-4-5-10-13(15-2)11-8-6-7-9-12(11)14/h3,6-9,13-14H,1,4-5,10H2,2H3 |
InChI Key |
CZKAXCBSURJPNX-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCCC=C)C1=CC=CC=C1O |
Origin of Product |
United States |
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